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An In-depth Technical Guide to (R)-Odafosfamide and its Active Metabolite

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Compound of Interest		
Compound Name:	(R)-Odafosfamide	
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Executive Summary

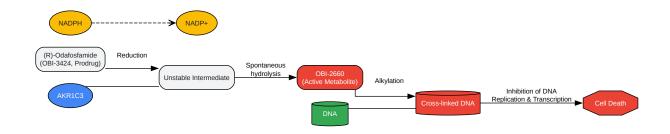
(R)-Odafosfamide (also known as OBI-3424) is a first-in-class small molecule prodrug designed for targeted cancer therapy. Its innovative mechanism of action relies on selective activation by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in a variety of solid and hematological malignancies, including hepatocellular carcinoma, castrate-resistant prostate cancer, and T-cell acute lymphoblastic leukemia (T-ALL), while having limited expression in most normal tissues.[1][2][3] This targeted activation leads to the release of a potent DNA alkylating agent, OBI-2660, within the tumor microenvironment, resulting in cancer cell death with a potentially wider therapeutic window compared to traditional non-selective alkylating agents like cyclophosphamide and ifosfamide.[2][4] This guide provides a comprehensive overview of the core scientific and clinical aspects of (R)-Odafosfamide, including its mechanism of action, metabolic activation, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action and Metabolic Activation

(R)-Odafosfamide's therapeutic strategy is centered on its selective bioactivation. The prodrug itself is largely inert until it encounters the AKR1C3 enzyme. In the presence of the cofactor NADPH, AKR1C3 catalyzes the reduction of **(R)-Odafosfamide**.[5][6] This enzymatic reaction generates an unstable intermediate that spontaneously undergoes hydrolysis to release the active metabolite, OBI-2660.[1] OBI-2660 is a potent DNA alkylating agent that forms both



intra- and inter-strand DNA crosslinks, leading to the inhibition of DNA replication and transcription, ultimately triggering cell death.[4][7] This targeted release of the cytotoxic payload within AKR1C3-expressing cancer cells is designed to minimize systemic toxicity.[2]



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Figure 1: Metabolic Activation and Mechanism of Action of (R)-Odafosfamide.

Preclinical Data In Vitro Cytotoxicity

(R)-Odafosfamide has demonstrated potent and selective cytotoxicity against a panel of human cancer cell lines with high AKR1C3 expression. The half-maximal inhibitory concentrations (IC50) are typically in the low nanomolar range for AKR1C3-positive cells.



Cell Line	Cancer Type	AKR1C3 Expression	IC50 (nM)	Reference
H460	Non-Small Cell Lung Cancer	High	4.0	[4]
T-ALL PDXs (median)	T-cell Acute Lymphoblastic Leukemia	High	9.7	[8]
B-ALL PDXs (median)	B-cell Acute Lymphoblastic Leukemia	Low/Variable	60.3	[8]
ETP-ALL PDXs (median)	Early T-cell Precursor Acute Lymphoblastic Leukemia	High	31.5	[8]

Table 1: In Vitro Cytotoxicity of **(R)-Odafosfamide** in Various Cancer Cell Lines and Patient-Derived Xenografts (PDXs).

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

In vivo studies using PDX models have corroborated the promising in vitro findings. Treatment with **(R)-Odafosfamide** has been shown to induce tumor regression and significantly prolong the event-free survival (EFS) of mice engrafted with AKR1C3-expressing tumors.[3][9]



PDX Model	Cancer Type	(R)- Odafosfami de Dose and Schedule	EFS Prolongatio n (days)	T/C Value*	Reference
T-ALL	T-cell Acute Lymphoblasti c Leukemia	2.5 mg/kg, i.p., once weekly for 3 weeks	17.1 - 77.8	3.9 - 14.0	[9]
B-ALL	B-cell Acute Lymphoblasti c Leukemia	2.5 mg/kg, i.p., once weekly for 3 weeks	-	2.5	[9]

^{*}T/C Value: Median EFS of treated group / Median EFS of control group.

Table 2: In Vivo Efficacy of (R)-Odafosfamide in Patient-Derived Xenograft (PDX) Models.

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in mice and non-human primates. While detailed tabular data for parameters like Cmax, Tmax, and half-life are not publicly available, studies indicate that a dose of 2.5 mg/kg administered intraperitoneally in mice achieves plasma drug exposure levels comparable to a well-tolerated intravenous dose of 0.32 mg/kg in cynomolgus monkeys.[3][9] This cross-species comparison suggests a potential therapeutic window in humans.[3]

Clinical Data

A Phase 1 dose-escalation study (NCT03592264) of **(R)-Odafosfamide** monotherapy was conducted in patients with advanced solid tumors.[4] The study evaluated two dosing schedules and determined the recommended Phase 2 dose (RP2D) to be 12 mg/m² administered intravenously once every 21 days.[4]



Parameter	Finding	Reference
Recommended Phase 2 Dose (RP2D)	12 mg/m², IV, once every 21 days	[4]
Maximum Tolerated Dose (MTD)	Not reached at the maximum tested dose of 14 mg/m² (on the 21-day cycle)	[4]
Dose-Limiting Toxicities (DLTs)	Grade 3-4 thrombocytopenia and anemia (observed at higher doses on a more frequent schedule)	[4]
Most Common Treatment- Related Adverse Events (TRAEs)	Anemia (64%), thrombocytopenia (51%), nausea (26%), and fatigue (21%)	[4]
Pharmacokinetics	Linear pharmacokinetics observed from 1 to 14 mg/m² with minimal accumulation	[4]
Clinical Activity	Best confirmed response was stable disease in 54% of patients	[4]

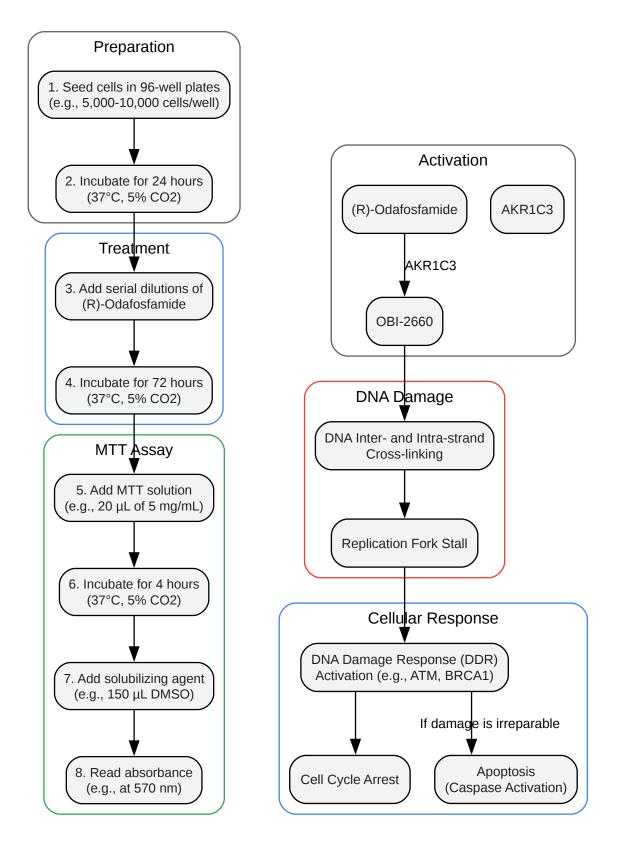
Table 3: Summary of Phase 1 Clinical Trial Results for (R)-Odafosfamide (NCT03592264).

A Phase 2 trial in patients with advanced solid tumors was subsequently terminated as the drug did not demonstrate sufficient therapeutic potential in the enrolled population, which included colorectal and pancreatic cancer patients.[10] However, clinical trials in other indications with high AKR1C3 expression, such as relapsed/refractory T-ALL, are ongoing.[10]

Experimental Protocols In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of **(R)**-**Odafosfamide**.





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